
5,5'-Dimethyl-2,2'-bi-1,3,2-benzodioxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole is a boron-containing compound with the molecular formula C14H12B2O4 This compound is characterized by its unique structure, which includes two benzodioxaborole units connected by a biaryl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole typically involves the reaction of 2,2’-bi-1,3,2-benzodioxaborole with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole.
Análisis De Reacciones Químicas
Types of Reactions: 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where the boron atoms are replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Organolithium reagents in anhydrous ether at low temperatures.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Boron-containing alcohols.
Substitution: Various substituted benzodioxaboroles.
Aplicaciones Científicas De Investigación
5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Industry: It is used in the development of advanced materials, including boron-containing polymers and composites with enhanced thermal and mechanical properties.
Mecanismo De Acción
The mechanism of action of 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole involves its interaction with biological molecules through boron-oxygen bonds. The compound can form stable complexes with diols and other hydroxyl-containing molecules, which can disrupt biological processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells.
Comparación Con Compuestos Similares
- 2,2’-Bi-1,3,2-benzodioxaborole
- Bis(catecholato)diboron
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Comparison: 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole is unique due to its biaryl linkage and methyl groups, which enhance its stability and reactivity compared to other boron-containing compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various applications.
Propiedades
Número CAS |
186790-63-6 |
|---|---|
Fórmula molecular |
C14H12B2O4 |
Peso molecular |
265.9 g/mol |
Nombre IUPAC |
5-methyl-2-(5-methyl-1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C14H12B2O4/c1-9-3-5-11-13(7-9)19-15(17-11)16-18-12-6-4-10(2)8-14(12)20-16/h3-8H,1-2H3 |
Clave InChI |
BYFRSHMXUKRPCN-UHFFFAOYSA-N |
SMILES canónico |
B1(OC2=C(O1)C=C(C=C2)C)B3OC4=C(O3)C=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


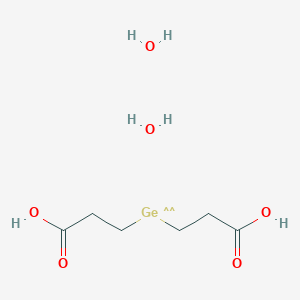
![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
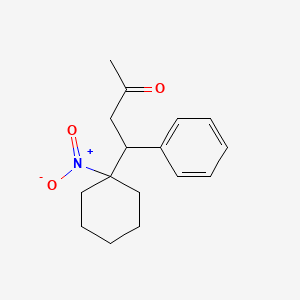

![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
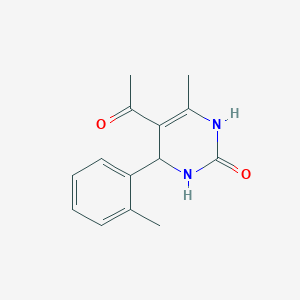
![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)

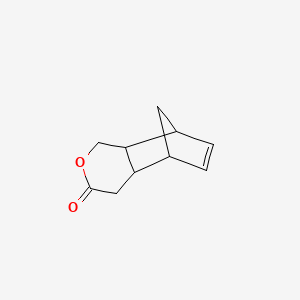
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)
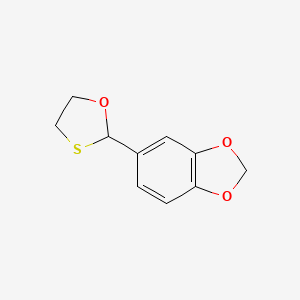

![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)

